molecular formula C7H4Br2F3N B1412085 2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine CAS No. 1227516-41-7

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1412085
CAS No.: 1227516-41-7
M. Wt: 318.92 g/mol
InChI Key: IUWRZGUIAXAEJY-UHFFFAOYSA-N
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Description

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a bromomethyl group at the 4 position, and a trifluoromethyl group at the 5 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method involves the bromination of 4-methyl-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Products: Carboxylic acids or methyl derivatives.

Scientific Research Applications

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromine atoms and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-fluoropyridine

Uniqueness

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of bromine and trifluoromethyl groups, has gained attention in medicinal chemistry for its diverse applications, particularly in drug development and agrochemicals.

The molecular formula of this compound is C8H6Br2F3NC_8H_6Br_2F_3N. The compound's structure contributes to its reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atoms may participate in halogen bonding, influencing binding affinity to proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

  • Halogen Bonding : The bromine atoms can form halogen bonds with electron-rich sites on biomolecules, enhancing binding interactions.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding, stabilizing interactions with target proteins.
  • Electrophilic Properties : The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, which can lead to modulation of enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research into similar pyridine compounds suggests potential anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Certain derivatives have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate immune responses, making them candidates for treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study evaluating the efficacy of various pyridine derivatives reported that compounds similar to this compound exhibited significant antibacterial activity with inhibition rates exceeding 90% against E. coli .
  • Anticancer Research : In vitro studies indicated that related pyridine derivatives could induce cytotoxicity in cancer cell lines. For example, one compound from a similar series showed a cytotoxicity rate of 41% against breast cancer cells .
  • Anti-inflammatory Activity : Another investigation highlighted that certain pyridine derivatives could reduce inflammation markers in murine models, suggesting potential therapeutic applications in chronic inflammatory conditions .

Data Table: Biological Activities of Related Pyridine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineInhibition Rate / Efficacy (%)
This compoundAntibacterialE. coli>90%
Related Pyridine Derivative AAnticancerBreast Cancer Cells41%
Related Pyridine Derivative BAnti-inflammatoryMurine ModelSignificant Reduction

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRZGUIAXAEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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